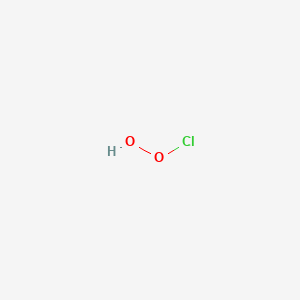![molecular formula C25H22IPS B14478783 Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide CAS No. 69442-50-8](/img/structure/B14478783.png)
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a phenylsulfanyl methyl group, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triphenylphosphine with a phenylsulfanyl methyl halide in the presence of an iodide source. The reaction conditions often include:
Solvent: Non-polar organic solvents such as benzene or diethyl ether.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Reactants: Triphenylphosphine, phenylsulfanyl methyl halide, and an iodide source.
Equipment: Large-scale reactors with efficient mixing and temperature control.
Purification: Crystallization or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center back to phosphine.
Substitution: The phenylsulfanyl methyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ylides for Wittig reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of triphenyl[(phenylsulfanyl)methyl]phosphanium iodide involves its ability to form stable phosphonium ylides. These ylides can participate in various organic reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylides: The phosphonium center forms a stable ylide with adjacent carbon atoms.
Reaction with Carbonyl Compounds: The ylide reacts with aldehydes or ketones to form alkenes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Methyltriphenylphosphonium iodide: Another phosphonium salt with similar reactivity.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Propriétés
Numéro CAS |
69442-50-8 |
|---|---|
Formule moléculaire |
C25H22IPS |
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
triphenyl(phenylsulfanylmethyl)phosphanium;iodide |
InChI |
InChI=1S/C25H22PS.HI/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Clé InChI |
KALUMJBVFPUIOP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


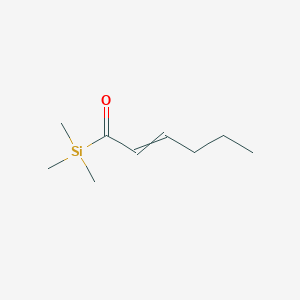
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
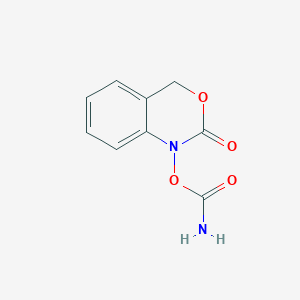
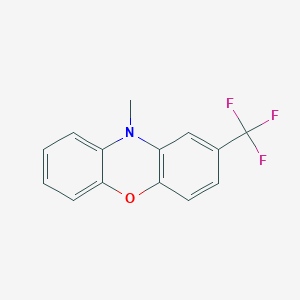
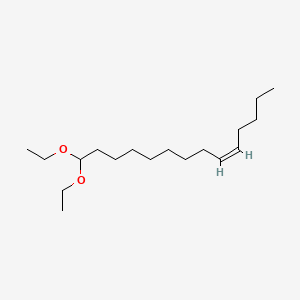
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
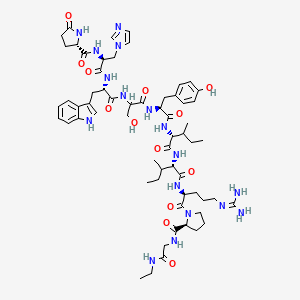
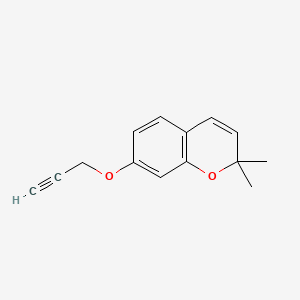

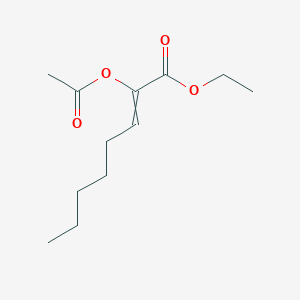
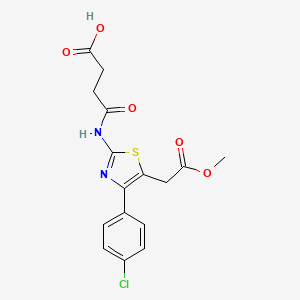
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)

